Binimetinib is a selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), with potential antineoplastic activity. [] This compound belongs to the class of kinase inhibitors and plays a crucial role in cancer research, particularly in studying signaling pathways involved in tumor development and progression. [, ]
Binimetinib, with the chemical name 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2 hydroxyethoxy)-1methyl-1H-benzimidazole-6-carboxamide, has a molecular formula of C17H15BrF2N4O3 and a molecular weight of 441.2 daltons. [] The molecule comprises a benzimidazole core structure, substituted with a bromo-fluorophenyl group, a hydroxyethoxy chain, and a carboxamide group. [] Specific details regarding bond lengths, angles, and conformations require further investigation.
Binimetinib primarily exerts its antineoplastic activity by non-competitively binding to and inhibiting MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway, frequently upregulated in various tumor cells. [] This inhibition prevents the activation of downstream effector proteins and transcription factors, ultimately hindering tumor cell proliferation and the production of inflammatory cytokines like interleukin-1, -6, and tumor necrosis factor. []
Binimetinib exists as a white to slightly yellow powder. [] Solubility data indicate it is slightly soluble in aqueous media at pH 1, very slightly soluble at pH 2, and practically insoluble at pH 4.5 and above. [] More detailed analysis regarding melting point, boiling point, and other physical properties is required.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: